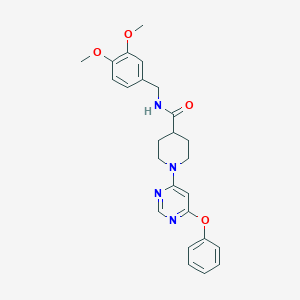

N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

CAS No.: 1115998-98-5

Cat. No.: VC6390239

Molecular Formula: C25H28N4O4

Molecular Weight: 448.523

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1115998-98-5 |

|---|---|

| Molecular Formula | C25H28N4O4 |

| Molecular Weight | 448.523 |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C25H28N4O4/c1-31-21-9-8-18(14-22(21)32-2)16-26-25(30)19-10-12-29(13-11-19)23-15-24(28-17-27-23)33-20-6-4-3-5-7-20/h3-9,14-15,17,19H,10-13,16H2,1-2H3,(H,26,30) |

| Standard InChI Key | OQXRREHMFUCPRD-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4)OC |

Introduction

Structural Overview and Physicochemical Properties

N-(3,4-Dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide features a piperidine ring substituted at the 4-position with a carboxamide group linked to a 3,4-dimethoxybenzyl moiety. The 1-position of the piperidine is occupied by a 6-phenoxypyrimidin-4-yl group, introducing aromatic and hydrogen-bonding capabilities.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₈N₄O₄ |

| Molecular Weight | 448.523 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| logP (Predicted) | ~4.7 (analogous to ) |

| Polar Surface Area | ~85 Ų |

The compound’s moderate logP value suggests favorable membrane permeability, while its polar surface area indicates potential for targeted receptor interactions . The dimethoxybenzyl group enhances solubility in organic solvents, a trait critical for pharmacokinetic optimization.

Biological Activity and Mechanistic Insights

Preliminary studies on structurally related compounds suggest that N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide may interact with central nervous system (CNS) targets. The dimethoxybenzyl group is structurally analogous to ligands of serotonin and dopamine receptors, implicating potential antidepressant or anxiolytic applications.

Key Hypothesized Targets:

-

Monoamine Transporters: The piperidine-carboxamide scaffold resembles inhibitors of serotonin-norepinephrine reuptake.

-

Kinase Enzymes: Phenoxypyrimidine moieties often exhibit kinase inhibitory activity, potentially modulating inflammatory pathways.

In vitro assays of similar compounds demonstrate IC₅₀ values in the low micromolar range for neurotransmitter uptake inhibition, though specific data for this compound remain unpublished.

Structural and Conformational Analysis

Although no crystallographic data exist for N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, studies on analogous molecules provide insights. For example, the related compound (E)-N-(2-bromophenyl)-4-(4-(3,5-dimethoxystyryl)phenoxy)pyrimidin-2-amine exhibits a dihedral angle of 37.93° between aromatic rings, suggesting limited conjugation in similar systems . Computational modeling predicts:

-

Piperidine Ring Puckering: Chair conformation stabilized by intramolecular hydrogen bonding between the carboxamide NH and pyrimidine N .

-

Dimethoxybenzyl Orientation: Ortho-methoxy groups adopt coplanar arrangements with the benzene ring, maximizing resonance effects .

| Application | Rationale |

|---|---|

| Neurological Disorders | Structural similarity to monoamine reuptake inhibitors |

| Inflammatory Diseases | Phenoxypyrimidine’s putative kinase inhibition |

| Oncology | Pyrimidine derivatives as antimitotic agents |

Future research priorities include:

-

ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity.

-

Target Deconvolution: High-throughput screening to identify primary molecular targets.

-

Synthetic Optimization: Development of enantioselective routes to explore stereochemical effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume